N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-cyanophenyl)propanamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(4-cyanophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c23-14-17-9-7-16(8-10-17)11-12-21(27)24-15-18-4-3-13-26(18)22-25-19-5-1-2-6-20(19)28-22/h1-2,5-10,18H,3-4,11-13,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJHHYKONXDJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CCC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-cyanophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms, therapeutic implications, and comparative analysis with similar compounds.
Structural Overview
The compound features:
- Benzo[d]oxazole moiety : Known for its role in modulating biological pathways.
- Pyrrolidine ring : Often associated with various pharmacological activities.
- Propanamide group : Contributes to the compound's overall stability and interaction with biological targets.
While specific mechanisms for this compound are not fully elucidated, preliminary studies suggest that it may interact with various receptors or enzymes. The benzo[d]oxazole component is particularly noted for influencing cell signaling and gene expression pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antitumor Activity : Preliminary evidence suggests potential antitumor properties, likely through modulation of cellular pathways involved in proliferation and apoptosis.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, which may extend to this compound as well .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
This table illustrates how the unique combination of functional groups in this compound may confer distinct pharmacological properties compared to other compounds.
Case Studies
A few case studies highlight the potential applications of this compound:
- In Vitro Studies : In vitro evaluations have shown that derivatives of similar structures can inhibit cancer cell lines effectively. For instance, compounds with benzo[d]oxazole have demonstrated significant cytotoxicity against human neuroblastoma cells .
- Animal Models : Animal studies involving related compounds suggest that they can reduce tumor growth rates and exhibit favorable pharmacokinetic profiles when administered orally or intravenously .
- Mechanistic Insights : Investigations into the binding affinities of these compounds to specific receptors reveal promising interactions that could be harnessed for therapeutic development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Propanamide Chain
The 4-cyanophenyl group distinguishes the target compound from analogs such as N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide (CAS: 1798540-94-9, molecular weight: 395.5, C22H25N3O2S) . Key differences include:
- Molecular Weight : The target compound (estimated molecular weight ~377.45 for C22H23N3O2) is lighter than the methylthio analog due to the absence of sulfur.
Comparison with FPR2-Targeting Agonists
The compound MR-39 ((S)-3-(4-cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide) shares the 4-cyanophenyl group but incorporates a cyclopropylmethyl-ureido scaffold instead of a benzooxazole-pyrrolidine system . This structural divergence suggests:
- Receptor Binding : MR-39’s ureido group may facilitate hydrogen bonding with FPR2, while the target compound’s benzooxazole could engage in hydrophobic interactions.
- Bioactivity: MR-39 exhibits anti-inflammatory activity via FPR2 agonism, implying that the target compound’s 4-cyanophenyl-propanamide motif may similarly modulate inflammatory pathways, though this requires experimental validation.
Benzo[d]oxazole Derivatives in Drug Discovery
Compounds like 2-(benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates () and N-(((3S,3aS)-7-(6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 69, ) highlight the versatility of benzooxazole-based scaffolds. Key comparisons:
- Synthetic Flexibility : The target compound’s pyrrolidine linker allows for modular substitution, whereas fused oxazolo-oxazine systems (e.g., Compound 69) impose rigidity .
- NMR Trends : Benzooxazole derivatives exhibit consistent <sup>15</sup>N NMR shifts near −131 ppm (e.g., −131.8 ppm for 4a in ), suggesting similar electronic environments across analogs .
Structural and Functional Data Table
Research Implications and Gaps
- Synthetic Optimization: highlights the use of non-purified intermediates in multi-step syntheses, suggesting opportunities to streamline the target compound’s preparation .
- Biological Screening : The lack of bioactivity data for the target compound necessitates assays against GPCRs (e.g., FPR2) or inflammatory targets, informed by MR-39’s profile .
- Physicochemical Properties : Melting points, solubility, and stability data are absent for both the target compound and its analogs, limiting SAR interpretation .
Q & A
Basic Question: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
A stepwise approach is advised, starting with the preparation of the benzo[d]oxazole-pyrrolidine intermediate. Key steps include:
- Coupling reactions : Use ethanol with piperidine as a catalyst at 0–5°C for 2 hours to facilitate nucleophilic substitution or condensation reactions, as demonstrated in analogous cyanophenyl-propanamide syntheses .
- Optimization variables : Test solvent polarity (e.g., DMF vs. ethanol), temperature gradients (0–25°C), and catalyst loading (piperidine or triethylamine) to maximize yield. Monitor reaction progress via TLC or LC-MS to identify byproducts.
Basic Question: How can the crystal structure of this compound be resolved to confirm its stereochemistry and molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Follow these steps:
- Crystallization : Use slow evaporation in solvents like dichloromethane/methanol (99:1) to grow high-quality crystals .
- Data collection and refinement : Employ software suites like WinGX or ORTEP-3 for structure solution and refinement. These tools provide graphical interfaces for hydrogen-bonding network analysis and thermal ellipsoid modeling .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., sodium channel inhibition vs. unrelated targets) for this compound?
Methodological Answer:
Contradictions may arise from assay variability or impurities. Address this by:
- Purity validation : Use HPLC (>98% purity) and HRMS to exclude synthetic byproducts as confounding factors .
- Target-specific assays : Re-evaluate activity in voltage-dependent sodium channel assays (e.g., patch-clamp electrophysiology) and cross-validate with calcium channel controls to confirm selectivity .
Advanced Question: What computational strategies can predict intermolecular interactions influencing crystallinity and stability?
Methodological Answer:
- Hydrogen-bonding analysis : Apply graph set theory (e.g., Etter’s rules) to classify patterns (e.g., R₂²(8) motifs) using crystallographic data. Software like Mercury (CCDC) can visualize these networks .
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to assess hydrogen-bond strengths and π-π stacking contributions to crystal packing .
Basic Question: Which spectroscopic techniques are critical for characterizing this compound’s functional groups and purity?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm the benzo[d]oxazole (δ 7.2–8.1 ppm), pyrrolidine (δ 2.5–3.5 ppm), and cyanophenyl (δ 7.6 ppm) moieties .
- IR spectroscopy : Validate the amide C=O stretch (~1650 cm⁻¹) and nitrile C≡N peak (~2240 cm⁻¹) .
- Mass spectrometry : HRMS (ESI+) to verify the molecular ion ([M+H]⁺) and rule out fragmentation artifacts.
Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity by modifying the benzo[d]oxazole moiety?
Methodological Answer:
- Analog synthesis : Replace benzo[d]oxazole with indole, benzothiazole, or quinazoline rings to assess electronic effects on target binding .
- Bioisosteric substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-cyanophenyl position to enhance metabolic stability, as seen in related propanamide derivatives .
- In vitro testing : Compare IC₅₀ values in sodium channel assays to quantify SAR trends .
Advanced Question: What strategies can identify and mitigate side reactions during the synthesis of this compound?
Methodological Answer:
- Byproduct profiling : Use LC-MS to detect intermediates (e.g., uncyclized precursors or hydrolyzed amides).
- Reaction quenching : Add aqueous NaHCO₃ to neutralize excess reagents and prevent acyloxy formation .
- Column chromatography : Purify crude products using gradient elution (e.g., hexane/ethyl acetate 70:30 to 50:50) to separate stereoisomers .
Basic Question: How can researchers validate the compound’s stability under physiological conditions for in vitro studies?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40°C). Monitor degradation via HPLC .
- Plasma stability assay : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS/MS .
Advanced Question: How can molecular dynamics (MD) simulations elucidate the compound’s binding mode to sodium channels?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with sodium channel homology models (e.g., Nav1.7). Focus on residues in the voltage-sensing domain .
- MD protocols : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and key hydrogen bonds (e.g., with Lys1237 or Arg1448) .
Advanced Question: What experimental and computational approaches can reconcile discrepancies in predicted vs. observed solubility profiles?
Methodological Answer:
- Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) and DMSO using nephelometry.
- COSMO-RS predictions : Compare computational solubility (via Schrödinger’s QikProp) with experimental data to refine force field parameters .
- Co-solvent screening : Test surfactants (e.g., Tween-80) or cyclodextrins to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
